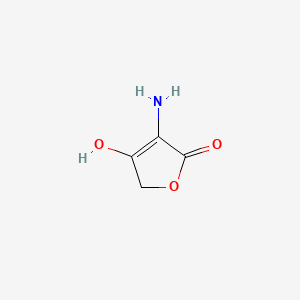

3-amino-4-hydroxy-5H-furan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-amino-4-hydroxy-5H-furan-2-one is a type of hydrofuranone . Hydrofuranones are known for their high reactivity, which makes them useful in synthesizing promising reagents for organic synthesis, including the production of biologically active substances .

Synthesis Analysis

A series of amino acid derivatives are successfully synthesized via a metal-free C–N coupling reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones and amino acids . The most promising and environmentally friendly methods are the preparation of 2(5H)-furanone and 5-hydroxy-2(5H)-furanone based on the reactions of commercially available furfural with hydrogen peroxide under various conditions .Molecular Structure Analysis

The molecular structure of this compound is well characterized with 1H NMR, 13C NMR, ESI-MS and elemental analysis . The molecular formula is C6H9NO2 .Chemical Reactions Analysis

For furanones, a number of reactions of nucleophilic and conjugated addition, Diels–Alder reaction, aldol condensation with carbonyl compounds, hydrogenation, Michael reactions and photochemical processes have been widely reported . Some reactions of furanones turned out to be not or insufficiently considered. For 2(5H)-furanone, these are oxidation and 1,3-dipolar cycloaddition, direct arylation, reactions with enamines, CH-acids, and amines. For 5-hydroxy-2(5H)-furanone, these are condensation and oligomerization, tautomerization, and electrochemical reactions .Mechanism of Action

Safety and Hazards

A single exposure may cause temporary irritation. It may cause discomfort if swallowed, stomach pain, nausea, vomiting. Prolonged contact may cause dryness of the skin. It may be slightly irritating to eyes . The preliminary results of the biological activity assay by the MTT method on a series of cancer cell lines in vitro reveal that the introduction of amino acids basically has no toxic effect .

Future Directions

The synthesis of the butenolide scaffolds has gained great importance in organic synthesis, and many organic and medicinal chemists have devoted their efforts to the development of novel and efficient methods for the synthesis of furan-2(5H)-one derivatives . Further development of efficient and simple strategies for the preparation of substituted furan-2(5H)-ones with cheap catalysts is highly desirable .

properties

IUPAC Name |

4-amino-3-hydroxy-2H-furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c5-3-2(6)1-8-4(3)7/h6H,1,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFPGEKBYLEISY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=O)O1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-[(1R,4Z,8S,12S,13E)-1,8,12-trihydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate](/img/structure/B570794.png)

![N-methylbenzo[d][1,3]dioxol-4-amine](/img/structure/B570810.png)

![4-[4-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]phenylazo]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B570815.png)